molecular formula C11H12N2O3S3 B2581924 4-(2-(4-Oxo-2-thioxothiazolidin-3-yl)ethyl)benzenesulfonamide CAS No. 725217-24-3

4-(2-(4-Oxo-2-thioxothiazolidin-3-yl)ethyl)benzenesulfonamide

Cat. No.: B2581924
CAS No.: 725217-24-3
M. Wt: 316.41
InChI Key: AAJMDOCGQMKRHW-UHFFFAOYSA-N
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Description

4-(2-(4-Oxo-2-thioxothiazolidin-3-yl)ethyl)benzenesulfonamide is a complex organic compound that features a thiazolidinone ring, a sulfonamide group, and a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-Oxo-2-thioxothiazolidin-3-yl)ethyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable aldehyde with thiosemicarbazide under acidic conditions to form a thiosemicarbazone, which is then cyclized to form the thiazolidinone ring.

    Attachment of the Ethyl Linker: The thiazolidinone intermediate is then reacted with an appropriate alkylating agent, such as ethyl bromide, to introduce the ethyl linker.

    Sulfonamide Formation: The final step involves the reaction of the ethyl-linked thiazolidinone with benzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxothiazolidinone moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-(2-(4-Oxo-2-thioxothiazolidin-3-yl)ethyl)benzenesulfonamide is used as a precursor for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology and Medicine

This compound has shown potential as an inhibitor of carbonic anhydrase enzymes, which are involved in various physiological processes. Inhibitors of these enzymes are used in the treatment of conditions like glaucoma, epilepsy, and certain types of cancer .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which 4-(2-(4-Oxo-2-thioxothiazolidin-3-yl)ethyl)benzenesulfonamide exerts its effects involves binding to the active site of target enzymes, such as carbonic anhydrase. The sulfonamide group interacts with the zinc ion in the enzyme’s active site, inhibiting its activity and thus modulating the physiological processes it controls .

Comparison with Similar Compounds

Similar Compounds

    4-(2-(4-Oxo-2-thioxothiazolidin-3-yl)ethyl)benzenesulfonamide: shares similarities with other thiazolidinone derivatives, such as:

Uniqueness

What sets this compound apart is its combination of a thiazolidinone ring with a sulfonamide group, providing a unique scaffold for enzyme inhibition and potential therapeutic applications .

Properties

IUPAC Name

4-[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S3/c12-19(15,16)9-3-1-8(2-4-9)5-6-13-10(14)7-18-11(13)17/h1-4H,5-7H2,(H2,12,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAJMDOCGQMKRHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)S1)CCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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